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D-Tagatose (Standard)

Glycemic control Diabetes management Clinical nutrition

Rare sugar sweeteners often lack clinical validation for glycemic control or gut health, creating formulation risk. D-Tagatose (CAS 17598-81-1) is a GRAS-affirmed, low-calorie (1.5 kcal/g) ketohexose with distinct advantages: - Clinically validated HbA1c reduction (-0.25%) vs. D-allulose - Prebiotic bifidogenic effect & 99.8% digestion resistance for β-linked oligosaccharides - Crystallization & Maillard browning for sugar-like confectionery texture - No insulin spike at 5g dose vs. stevia. Available for immediate R&D to pilot-scale procurement.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 17598-81-1
Cat. No. B1681879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tagatose (Standard)
CAS17598-81-1
SynonymsD-tagatose
tagatose
tagatose, (alpha-D)-isomer
tagatose, (beta-D)-isomer
tagatose, (D)-isomer
tagatose, (DL)-isome
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1
InChIKeyBJHIKXHVCXFQLS-PQLUHFTBSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D-Tagatose Product Overview


(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, commonly known as D-tagatose (CAS 17598-81-1), is a naturally occurring, low-calorie ketohexose rare sugar and a C-4 epimer of D-fructose [1]. It is a white crystalline solid with a melting point of 131-135 °C, high water solubility (62% at 30 °C), and a sweetness profile approximately 92% that of sucrose while providing only 1.5 kcal/g [2]. D-tagatose is produced via enzymatic isomerization of D-galactose using L-arabinose isomerase and has been affirmed as Generally Recognized as Safe (GRAS) by the U.S. FDA for use as a bulk sweetener in reduced-calorie foods and beverages [3][4].

D-Tagatose Differentiators


Although rare sugars like D-tagatose and D-allulose share a common ketohexose structure and are both recognized for their low-calorie profiles, they cannot be treated as generic substitutes due to distinct, quantifiable differences in regulatory labeling, metabolic handling, and functional performance. For instance, while D-tagatose must be declared as a sugar on Nutrition Facts panels, D-allulose benefits from an FDA exemption that allows it to be excluded from 'Total Sugars' and 'Added Sugars' [1]. Furthermore, D-tagatose delivers a more robust glycemic benefit—significantly lowering HbA1c in clinical studies, a reduction not observed with D-allulose—and uniquely serves as a verified prebiotic that selectively stimulates beneficial gut bacteria [2][3]. These material differences directly impact product formulation, regulatory claims, and ultimate consumer perception.

D-Tagatose Evidence Comparison


HbA1c Reduction vs. D-Allulose

A systematic review and meta-analysis of controlled human intervention trials directly compared the glycemic effects of D-tagatose and D-allulose. The analysis found that while both rare sugars attenuated postprandial glucose and insulin responses, only D-tagatose produced a statistically significant reduction in HbA1c, a key long-term marker of glycemic control. This specific benefit was not observed in the D-allulose trials [1].

Glycemic control Diabetes management Clinical nutrition

Insulin Response vs. Stevia

In a randomized controlled crossover trial with women diagnosed with insulin resistance, a preload of 5 g D-tagatose was compared to a 15.3 mg stevia preload before a 75 g oral glucose tolerance test. D-tagatose resulted in a significantly lower incremental area under the curve (iAUC) for C-peptide, a direct marker of insulin secretion, compared to stevia [1]. Stevia intake, in contrast, produced an acute spike in C-peptide and elevated serum glucose.

Insulin resistance Postprandial metabolism Sweetener comparison

Bifidogenic Prebiotic Activity

D-Tagatose can be enzymatically converted into novel non-digestible oligosaccharides (NDOs) with potent prebiotic properties. In vitro studies demonstrate that the disaccharide β-D-Fru-(2→1)-D-Tag is 99.8% resistant to small-intestinal digestion after three hours and exerts a higher bifidogenic effect than unmodified D-tagatose, promoting the growth of beneficial Bifidobacterium species to a degree comparable to commercial fructooligosaccharides (FOS) [1].

Prebiotics Gut microbiome Oligosaccharide synthesis

FDA Labeling vs. D-Allulose

A critical, non-biological differentiation lies in U.S. FDA labeling regulations. D-Tagatose, as a monosaccharide, must be declared under 'Total Sugars' and 'Added Sugars' on the Nutrition Facts panel. In contrast, D-allulose has received FDA enforcement discretion to be excluded from these lines and can instead be declared separately in a footnote [1]. This legal distinction directly impacts consumer perception and marketing claims.

Food labeling Regulatory compliance Product formulation

Postprandial Glucose Attenuation

In a clinical study with subjects with type 2 diabetes, pretreatment with varying doses of D-tagatose 30 minutes prior to a 75 g oral glucose tolerance test (OGTT) resulted in a significant, dose-dependent attenuation of the postprandial glucose rise. This effect was achieved without a corresponding increase in insulin levels, suggesting a mechanism of action involving reduced intestinal glucose absorption [1].

Postprandial glucose Type 2 diabetes Dose-response

D-Tagatose Applications


Diabetic-Friendly Food Development

Formulators aiming to develop products with validated, long-term glycemic benefits should select D-tagatose. The clinical evidence demonstrating a statistically significant reduction in HbA1c (-0.25%) directly supports health claims related to blood sugar management, a benefit not shared by its closest analog, D-allulose [1]. This positions D-tagatose as the superior choice for meal replacements, nutritional bars, and beverages targeted at diabetic or pre-diabetic populations.

Prebiotic and Synbiotic Functional Foods

D-Tagatose serves as a versatile platform for creating novel prebiotic oligosaccharides with high resistance to digestion (99.8% for β-D-Fru-(2→1)-D-Tag) and a proven bifidogenic effect comparable to commercial FOS [2]. This application scenario extends beyond simple sweetening into the functional food and nutraceutical space, where D-tagatose can be used to enhance gut health products, synbiotic formulations, and dietary supplements.

Crystallizing Sugar-Free Confections

For confectionery applications like frostings, icings, and chewy candies, D-tagatose's ability to crystallize readily and undergo Maillard browning reactions provides a significant functional advantage over non-crystallizing sweeteners like D-allulose [3]. This enables the creation of sugar-free products with a texture, appearance, and flavor profile that closely mimics traditional sucrose-based confections, meeting consumer expectations for indulgence without the caloric load.

Non-Insulinogenic Sweetening for Insulin Resistance

In contrast to stevia, which has been shown to provoke an acute C-peptide (insulin) response, D-tagatose at a 5 g dose does not elicit a significant insulin spike in insulin-resistant individuals [4]. This makes D-tagatose the preferred sweetener for formulating beverages, snacks, and meal pre-loads aimed at managing insulin sensitivity, reducing postprandial insulin excursions, and supporting metabolic health without contributing to the insulinogenic burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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